molecular formula C14H16N2O3S B3039011 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide CAS No. 94844-80-1

2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No. B3039011
CAS RN: 94844-80-1
M. Wt: 292.36 g/mol
InChI Key: ZUVIWEIVSKDCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-ethoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides . It has a molecular weight of 292.36 g/mol .


Synthesis Analysis

While specific synthesis methods for 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide were not found, similar compounds such as aryl thiazolone–benzenesulfonamides have been synthesized and studied for their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of 2-amino-N-(4-ethoxyphenyl)benzenesulfonamide consists of a sulfonamide group that is S-linked to a benzene ring . The InChI code for this compound is 1S/C14H16N2O3S/c1-2-19-13-7-5-12 (6-8-13)16-20 (17,18)14-9-3-11 (15)4-10-14/h3-10,16H,2,15H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.36 g/mol . It has a density of 1.3±0.1 g/cm³, a boiling point of 485.4±55.0 °C at 760 mmHg, and a flash point of 247.3±31.5 °C . Its topological polar surface area is 90 Ų .

properties

IUPAC Name

2-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-19-12-9-7-11(8-10-12)16-20(17,18)14-6-4-3-5-13(14)15/h3-10,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVIWEIVSKDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.